2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid” include a molecular weight of 203.14 g/mol. It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural exploration of derivatives related to 2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid have been a subject of interest in the field of organic chemistry. For example, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogs has been reported, employing key steps such as intermolecular [2+2]-photocycloaddition, highlighting the chemical versatility and reactivity of related structures (Petz, Allmendinger, Mayer, & Wanner, 2019).
Coordination Chemistry and Catalysis
In coordination chemistry, pyridine derivatives have been utilized to construct metal-organic frameworks and complexes. For instance, distant protonated pyridine groups in water-soluble iron porphyrin electrocatalysts have been shown to promote selective oxygen reduction to water, demonstrating the role of pyridine moieties in influencing proton delivery and catalytic selectivity (Matson, Carver, Von Ruden, Yang, Raugei, & Mayer, 2012).
Corrosion Inhibition
The application of pyridine derivatives in corrosion inhibition has been studied, such as the use of [(2-pyridin-4-ylethyl)thio]acetic acid for the corrosion inhibition of steel in sulfuric acid solutions, showcasing the effectiveness of pyridine derivatives in protecting metal surfaces (Bouklah, Ouassini, Hammouti, & Idrissi, 2005).
Quantum Chemical Investigations
Quantum chemical investigations on substituted pyrrolidinones, including compounds related to this compound, have been conducted to explore their molecular properties, such as electronic properties and molecular densities, contributing to the understanding of their chemical behavior and potential applications (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Herbicide Development
The design of potential controlled-release herbicides has been explored using esters of 2,4-Dichlorophenoxyacetic acid and starches, indicating the utility of acetic acid derivatives in agricultural chemistry for the development of more efficient and environmentally friendly herbicidal formulations (Mehltretter, Roth, Weakley, McGuire, & Russell, 1974).
Safety and Hazards
The safety information available indicates that “2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid” has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-1-2-11-5(3-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOJKNALXYQPRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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